![molecular formula C26H28N4O4 B2445634 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione CAS No. 872855-27-1](/img/structure/B2445634.png)
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
1-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
Anti-inflammatory and Analgesic Properties
Research on derivatives of this compound has indicated potential anti-inflammatory and analgesic activities. These activities were evaluated in various series of derivatives, showing that some compounds exhibited activities higher than reference drugs (Abu‐Hashem & Gouda, 2011).
HIV-1 Inhibition
Studies have shown that azaindole derivatives of 1-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can act as inhibitors of HIV-1 attachment. These compounds interfere with the interaction of the viral gp120 with the host cell receptor CD4, and some have been advanced to clinical studies (Wang et al., 2009).
Ligands of GluN2B-Containing N-Methyl-D-Aspartate Receptors
Certain derivatives of this compound have been synthesized and screened for their binding affinity to GluN2B-containing NMDA receptors. Some of these compounds showed significant binding affinity, indicating potential for neuroprotective agent development (Gitto et al., 2014).
Antibacterial Activity
Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity. The structures were confirmed by spectral data, and the compounds demonstrated notable antibacterial activity against various strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Studies
Compounds derived from this molecule have been characterized for their antimicrobial activities. Structural analysis was performed using techniques like proton nuclear magnetic resonance spectroscopy and single crystal x-ray diffraction method. The compounds exhibited good activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c31-24(28-14-16-34-17-15-28)19-30-18-22(21-8-4-5-9-23(21)30)25(32)26(33)29-12-10-27(11-13-29)20-6-2-1-3-7-20/h1-9,18H,10-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRYRRIAEYITRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.